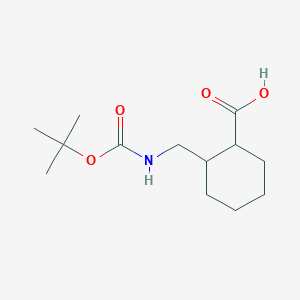

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is a compound that features a cyclohexane ring with a carboxylic acid group and a Boc-protected aminomethyl group. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is valuable in various fields of research, including organic chemistry and medicinal chemistry, due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the protection of the aminomethyl group with a Boc group. One common method is to react 2-aminomethyl-cyclohexanecarboxylic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Amidation Reactions: The carboxylic acid group can react with amines to form amides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification Reactions: The carboxylic acid group can be esterified with alcohols using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

Amidation: EDCI, HOBt, amines.

Esterification: DCC, DMAP, alcohols.

Major Products Formed

Deprotection: 2-aminomethyl-cyclohexanecarboxylic acid.

Amidation: Amides of this compound.

Esterification: Esters of this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

This compound is a versatile compound employed across various scientific disciplines, including peptide synthesis, chemical modification of biomolecules, and medicinal chemistry. Its unique cyclohexane ring structure, bearing both a carboxylic acid group and a Boc-protected aminomethyl group, makes it a valuable building block in organic synthesis. The presence of the Boc protecting group is crucial, as it prevents unwanted reactions at the amine functionality.

Peptide Synthesis

This compound serves as a building block in the synthesis of peptides and proteins. The Boc group protects the amine during peptide assembly, allowing for selective deprotection in multi-step processes.

Chemical Modification of Biomolecules

This compound is useful for the chemical modification of biomolecules like proteins and antibodies. The ability to selectively deprotect the amine group allows researchers to conjugate the molecule to specific sites on biomolecules, altering their properties or attaching reporter groups.

Medicinal Chemistry

In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates requiring protected amine groups during synthesis. Its unique structure can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable component in drug design.

This compound, also known as trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, features a cyclohexane ring with both an aminomethyl and a carboxylic acid group. The Boc group protects the amine, which facilitates its use in various synthetic applications.

Enzyme Inhibition The biological activity of this compound primarily involves its role as an enzyme inhibitor:

- Binding to Enzymes The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

- Reactivity Modulation Upon deprotection (removal of the Boc group), the free amine can interact with various molecular targets, potentially leading to diverse biological effects.

Case Studies

Synthesis and Application in Drug Development Recent studies have focused on synthesizing new amide derivatives based on the structure of trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid and assessing their biological activities in various models.

Comparative Analysis Research comparing trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid with similar compounds has highlighted its unique properties due to the trans configuration and Boc protection strategy, making it a valuable intermediate in organic synthesis.

One study focused on synthesizing new amide derivatives based on trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid to assess their biological activities. The synthesized dipeptides did not cause hemolysis at any concentrations, exhibited no significant cytotoxic effect on SC cells, and did not induce significant DNA damage .

Mecanismo De Acción

The mechanism of action of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthetic processes. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .

Comparación Con Compuestos Similares

Similar Compounds

2-(Boc-aminomethyl)phenylacetic acid: Similar in structure but with a phenyl ring instead of a cyclohexane ring.

N-Boc-protected amino acids: Commonly used in peptide synthesis, these compounds have a similar Boc-protected amine group but different side chains.

Uniqueness

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic rings like phenyl. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry .

Actividad Biológica

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, also known as trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, is a compound characterized by a cyclohexane ring with an aminomethyl group and a carboxylic acid group. The presence of the Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, facilitating its use in various synthetic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound exhibits unique steric and electronic properties due to its trans configuration and the presence of the Boc group, which influences its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The mechanism can be summarized as follows:

- Binding to Enzymes : The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

- Reactivity Modulation : Upon deprotection (removal of the Boc group), the free amine can interact with various molecular targets, potentially leading to diverse biological effects.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can exhibit significant enzyme inhibition properties. For example, studies have shown its potential in modulating hemostatic processes by influencing blood coagulation cascades.

Hemostatic Activity

A study evaluated the hemostatic properties of several amide derivatives related to this compound. The findings included:

- Clot Formation and Fibrinolysis : Assays demonstrated that certain derivatives significantly affected clot formation times and fibrinolytic efficiency.

- Prothrombin Time (PT) : Results indicated that some compounds decreased PT, suggesting enhanced coagulation effects.

| Compound | Prothrombin Time (s) | Activated Partial Thromboplastin Time (s) | Thrombin Time (s) |

|---|---|---|---|

| Control | 14.1 | 51.2 | 15.7 |

| Amide 1 | 13.5 | 52.0 | 14.6 |

| Amide 2 | 13.8 | 53.0 | 15.0 |

| Amide 3 | 14.0 | 54.5 | 15.4 |

Data derived from clotting assays comparing treated and untreated plasma samples.

Cytotoxicity and Genotoxicity

In evaluating the cytotoxic effects on monocyte/macrophage peripheral blood cell lines, it was found that:

- The synthesized dipeptides did not cause hemolysis at any tested concentrations.

- There were no significant cytotoxic effects observed on SC cells or DNA damage induced by these compounds .

Case Studies

- Synthesis and Application in Drug Development : A recent study focused on synthesizing new amide derivatives based on the structure of trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, assessing their biological activities in various models.

- Comparative Analysis with Other Compounds : Research comparing trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid with similar compounds highlighted its unique properties due to the trans configuration and Boc protection strategy, making it a valuable intermediate in organic synthesis.

Propiedades

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQFRNOACLZZOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.